4-(吡咯烷-1-基)苯胺

描述

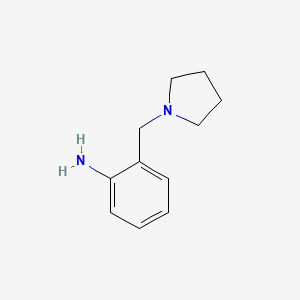

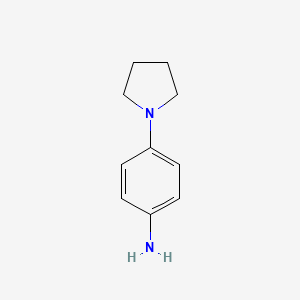

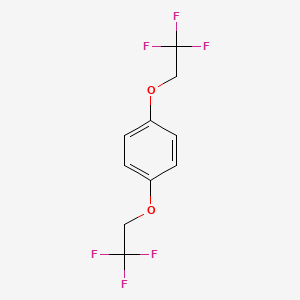

4-(Pyrrolidin-1-yl)aniline is a chemical compound that is part of a broader class of aniline derivatives. These compounds are characterized by the presence of an aniline moiety, which is a phenyl group attached to an amino group, and a pyrrolidine ring, a five-membered nitrogen-containing heterocycle. The compound is of interest due to its potential applications in various fields, including materials science and medicinal chemistry.

Synthesis Analysis

The synthesis of compounds related to 4-(Pyrrolidin-1-yl)aniline often involves multicomponent reactions or chemical oxidative polymerization. For instance, copolymers of aniline and pyrrole have been prepared using ammonium persulfate and ferric chloride as oxidants, which could be related to the synthesis of similar aniline derivatives . Additionally, the synthesis of N,N,4-tris(pyridin-2-ylmethyl)aniline was achieved using a multicomponent reaction, indicating the versatility of such methods in producing a library of aniline-related compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(Pyrrolidin-1-yl)aniline has been studied using various techniques. For example, the crystal structure of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline shows that the molecule is essentially coplanar, with a dihedral angle between the pyrrolidine and benzene rings . This suggests that 4-(Pyrrolidin-1-yl)aniline may also exhibit a planar structure, which could influence its chemical reactivity and interaction with other molecules.

Chemical Reactions Analysis

Aniline derivatives can participate in a variety of chemical reactions. The compound 2-(pyridin-2-yl)aniline was used as a directing group for C-H amination mediated by cupric acetate, demonstrating the reactivity of the aniline moiety in such transformations . This suggests that 4-(Pyrrolidin-1-yl)aniline could also be involved in similar C-H activation processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are influenced by their molecular structure. For instance, copolymers of aniline and pyrrole exhibited lower conductivity compared to their homopolymers, which could be attributed to the structural differences between the copolymers and homopolymers . The crystal structure and intermolecular interactions, such as hydrogen bonding and C-H...π interactions, play a significant role in determining the properties of these compounds . Density functional theory (DFT) calculations can provide insights into the electronic properties and contribute to understanding the UV-Vis absorption spectra .

科学研究应用

晶体结构和分子相互作用

- 晶体结构研究: 4-((吡咯烷-1-基磺酰基)甲基)苯胺的晶体结构表明,该分子与吡咯烷和苯环之间的特定二面角基本上是共面的。这种结构包括强烈的 N-H···O 氢键和弱的 C-H···π 相互作用,有助于形成三维网络 (Krishnan, Kaliyaperumal, Marimuthu, & Velusamy, 2021)。

合成和材料科学中的应用

- 有机二元固体的合成: 在具有非线性光学 (NLO) 应用的有机二元固体的合成中,包括吡咯烷-1-基变体在内的 4-取代苯胺衍生物起着关键作用。这些材料的特征在于其熔点、吸收光谱和晶体结构 (Draguta, Fonari, Leonova, & Timofeeva, 2015)。

量子化学和计算研究

- 激酶抑制剂的计算分析: 包括 4-(吡咯烷-1-基)苯胺在内的衍生物的对接和定量构效关系研究已经进行,以了解 c-Met 激酶抑制剂的方向和活性构象。这些研究有助于分析有助于抑制活性的分子特征 (Caballero, Quiliano, Alzate-Morales, Zimic, & Deharo, 2011)。

核磁共振研究和化学分析

- 核磁共振化学位移: 涉及 4-取代 N-[1-(吡啶-3-和-4-基)乙叉基]苯胺的研究已将线性自由能关系应用于 13C 核磁共振化学位移。这些研究提供了对取代基诱导的化学位移和电子取代基效应传递的见解 (Rančić 等人,2014)。

电致发光和光物理研究

- 电致发光应用: 关于四齿双环金属化铂配合物(涉及 N,N-二(吡咯烷-1-基)苯胺等衍生物)的研究突出了它们在电致发光应用中的潜力。由于其发光特性,这些配合物在有机发光二极管 (OLED) 技术中显示出前景 (Vezzu 等人,2010)。

吡咯烷的合成

- 吡咯烷的催化合成: 涉及伯胺或苯胺(包括 4-(吡咯烷-1-基)苯胺)与醛的催化反应可以生成吡咯烷。这些反应显示出高度的非对映选择性,这对于特定吡咯烷结构的合成很重要 (Carson & Kerr, 2005)。

在聚合和催化中的应用

- 开环聚合: 涉及吡啶-2-基苯胺衍生物的银(I)-吡啶基席夫碱配合物已对其在 ε-己内酯开环聚合中的反应性进行了研究。这些配合物表现出不同程度的催化活性,证明了它们在聚合物化学中的效用 (Njogu, Omondi, & Nyamori, 2017)。

有机合成中导向基团的研究

- C-H 胺化的导向基团: 使用 2-(吡啶-2-基)苯胺作为铜酸铜介导的 sp2 C-H 键胺化的导向基团突出了其在促进特定有机反应中的作用。这项研究证明了此类导向基团在合成复杂有机分子中的效用 (Zhao 等人,2017)。

聚合物科学中的比较研究

- 聚合物中的比较研究: 苯胺和吡咯,包括它们的衍生物,已在聚苯胺和聚吡咯的合成中进行了比较。这些研究集中在氧化过程和所得聚合物的导电性能上,这在材料科学中至关重要 (Blinova 等人,2007)。

腐蚀抑制研究

- 腐蚀抑制性能: 吡啶衍生物(如 4-氨基-N,N-二-(2-吡啶基甲基)-苯胺)的腐蚀抑制性能已对其在盐酸中保护低碳钢的有效性进行了探索。这些研究包括动电位极化和电化学阻抗谱 (Xu 等人,2015)。

安全和危害

The safety information for 4-(Pyrrolidin-1-yl)aniline indicates that it has several hazard codes: H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Relevant Papers The relevant papers for 4-(Pyrrolidin-1-yl)aniline can be found at Sigma-Aldrich . These papers include MSDS, related peer-reviewed papers, technical documents, similar products, and more .

作用机制

Target of Action

It’s known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . For instance, some pyrrolidine derivatives have been synthesized as selective androgen receptor modulators (SARMs) .

Mode of Action

The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Pyrrolidine derivatives have been reported to interact with various biochemical pathways depending on their target selectivity .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Action Environment

It’s known that environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of a compound .

属性

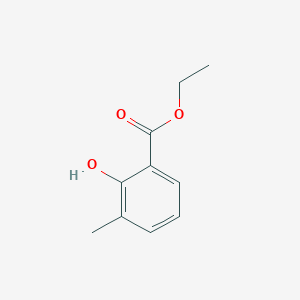

IUPAC Name |

4-pyrrolidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h3-6H,1-2,7-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URAARCWOADCWLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355614 | |

| Record name | 4-(pyrrolidin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2632-65-7 | |

| Record name | 4-(pyrrolidin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1331346.png)